4-(1H-tetrazol-1-yl)benzohydrazide

Catalog No.
S714200
CAS No.
750599-23-6
M.F
C8H8N6O
M. Wt
204.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1H-tetrazol-1-yl)benzohydrazide

CAS Number

750599-23-6

Product Name

4-(1H-tetrazol-1-yl)benzohydrazide

IUPAC Name

4-(tetrazol-1-yl)benzohydrazide

Molecular Formula

C8H8N6O

Molecular Weight

204.19 g/mol

InChI

InChI=1S/C8H8N6O/c9-11-8(15)6-1-3-7(4-2-6)14-5-10-12-13-14/h1-5H,9H2,(H,11,15)

InChI Key

DCSLVGSOXWLBCY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NN)N2C=NN=N2

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)N2C=NN=N2

4-(1H-tetrazol-1-yl)benzohydrazide is an organic compound characterized by the presence of a benzohydrazide moiety and a tetrazole ring. Its chemical formula is C₈H₈N₆O, and it possesses a molecular weight of approximately 196.19 g/mol. The compound features a hydrazide functional group, which is known for its reactivity in various chemical transformations, as well as the tetrazole ring that contributes to its biological properties .

  • Hydrazinolysis: 4-(1H-tetrazol-1-yl)benzohydrazide can react with aldehydes to form Schiff bases, which are significant in organic synthesis .
  • Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with various electrophiles, enhancing its utility in synthetic pathways .
  • Decomposition: Under certain conditions, the tetrazole ring may decompose to release nitrogen gas, which can be exploited in specific applications such as propellant formulations.

Research indicates that 4-(1H-tetrazol-1-yl)benzohydrazide exhibits notable biological activities:

  • Antioxidant Properties: Studies have demonstrated that this compound displays antioxidant activity, making it a candidate for further exploration in pharmaceuticals aimed at combating oxidative stress .
  • Antinociceptive Activity: Some derivatives of tetrazole compounds have shown promise in pain relief applications, indicating potential analgesic properties .
  • Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, although further investigation is required to establish its efficacy against specific pathogens.

The synthesis of 4-(1H-tetrazol-1-yl)benzohydrazide typically involves several steps:

  • Formation of Ethyl 4-(1H-tetrazol-1-yl)benzoate: This is achieved by reacting p-amino ethyl benzoate with sodium azide and triethyl orthoformate under reflux conditions in glacial acetic acid .
  • Conversion to Benzohydrazide: The ethyl ester is then treated with hydrazine hydrate to yield 4-(1H-tetrazol-1-yl)benzohydrazide through hydrazinolysis .

The unique properties of 4-(1H-tetrazol-1-yl)benzohydrazide make it suitable for various applications:

  • Pharmaceuticals: Its antioxidant and potential antimicrobial properties position it as a candidate for drug development.
  • Material Science: The compound's ability to release nitrogen upon decomposition may find applications in materials that require controlled release mechanisms.
  • Organic Synthesis: As a versatile intermediate, it can be used in the synthesis of more complex organic molecules.

Interaction studies involving 4-(1H-tetrazol-1-yl)benzohydrazide have focused on its reactivity with biological targets. For instance:

  • Enzyme Inhibition: Some derivatives have been screened for their ability to inhibit specific enzymes related to disease pathways.
  • Binding Studies: Investigations into how the compound interacts with biomolecules could provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural characteristics with 4-(1H-tetrazol-1-yl)benzohydrazide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-substituted 1H-tetrazolesContains a tetrazole ringKnown for diverse biological activities
BenzohydrazidesContains hydrazide functional groupsOften used in pharmaceuticals
Tetrazole derivativesVarious substitutions on the tetrazole ringExhibits a wide range of chemical reactivity

While these compounds share similarities with 4-(1H-tetrazol-1-yl)benzohydrazide, its specific combination of the benzohydrazide and tetrazole functionalities sets it apart, particularly regarding its potential applications in medicinal chemistry.

XLogP3

-0.4

Wikipedia

4-(1H-tetrazol-1-yl)benzohydrazide

Dates

Last modified: 08-15-2023

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